Cas no 356-15-0 (Tetrafluorosuccinyl Chloride)

Tetrafluorosuccinyl Chloride Chemical and Physical Properties
Names and Identifiers
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- Butanedioyl dichloride,2,2,3,3-tetrafluoro-
- TETRAFLUOROSUCCINYL
- Tetrafluorosuccinyl chloride
- 2,2,3,3-tetrafluorobutanedioyl dichloride
- Tetrafluorosuccinyl chloride, AldrichCPR
- NS00041605
- 2,2,3,3-Tetrafluorosuccinyl dichloride
- Butanedioyl dichloride, tetrafluoro-
- AKOS015852895
- Tetrafluorosuccinyl dichloride
- C4Cl2F4O2
- DTXSID00189066
- BS-27997
- XCSFZFHJQXODPO-UHFFFAOYSA-N
- EINECS 206-598-1
- 1,4-Dichloro-2,2,3,3-tetrafluorobutane-1,4-dione
- Tetrafluorobutane-1,4-dioyl dichloride
- TETRAFLUOROSUCCINYLCHLORIDE
- MFCD00013653
- 356-15-0
- Perfluorosuccinyl chloride
- SCHEMBL1599019
- FT-0632030
- DB-048847
- Tetrafluorosuccinoyl dichloride
- tetrafluorobutanedioyl dichloride
- Tetrafluorosuccinyl Chloride
-
- MDL: MFCD00013653
- Inchi: InChI=1S/C4Cl2F4O2/c5-1(11)3(7,8)4(9,10)2(6)12
- InChI Key: XCSFZFHJQXODPO-UHFFFAOYSA-N
- SMILES: C(=O)(C(C(C(=O)Cl)(F)F)(F)F)Cl
Computed Properties
- Exact Mass: 225.92100
- Monoisotopic Mass: 225.921
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 12
- Rotatable Bond Count: 3
- Complexity: 203
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 34.1A^2
- XLogP3: 2.7
Experimental Properties
- Density: 1.7
- Boiling Point: 86.1 °C
- Flash Point: 26.4°C
- Refractive Index: 1.38
- PSA: 34.14000
- LogP: 1.78780
Tetrafluorosuccinyl Chloride Security Information
- Hazard Statement: Corrosive
- Hazardous Material transportation number:UN 3265
- Hazard Category Code: 34
- Safety Instruction: S26; S36/37/39
-
Hazardous Material Identification:
- Risk Phrases:R34
- HazardClass:CORROSIVE
Tetrafluorosuccinyl Chloride Customs Data
- HS CODE:2917190090
- Customs Data:
China Customs Code:
2917190090Overview:
2917190090 Other acyclic polycarboxylic acids. VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:6.5% general tariff:30.0%
Declaration elements:
Product Name, component content, use to, Terephthalic acid please specify4-CBAvalue, Terephthalic acid please specifyP-TLacid value, Terephthalic acid please indicate color, Terephthalic acid please indicate moisture
Summary:
2917190090 acyclic polycarboxylic acids, their anhydrides, halides, peroxides, peroxyacids and their derivatives VAT:17.0% Tax rebate rate:9.0% Supervision conditions:none MFN tariff:6.5% General tariff:30.0%
Tetrafluorosuccinyl Chloride Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
TRC | P991958-100mg |
Tetrafluorosuccinyl Chloride |
356-15-0 | 100mg |
$75.00 | 2023-05-17 | ||
SHENG KE LU SI SHENG WU JI SHU | sc-264391-500 mg |
Tetrafluorosuccinyl chloride, |
356-15-0 | 500MG |
¥812.00 | 2023-07-11 | ||
SHENG KE LU SI SHENG WU JI SHU | sc-264391A-1 g |
Tetrafluorosuccinyl chloride, |
356-15-0 | 1g |
¥1,865.00 | 2023-07-11 | ||
SHENG KE LU SI SHENG WU JI SHU | sc-264391A-1g |
Tetrafluorosuccinyl chloride, |
356-15-0 | 1g |
¥1865.00 | 2023-09-05 | ||
A2B Chem LLC | AF58023-1g |
Tetrafluorosuccinyl chloride |
356-15-0 | 95% | 1g |
$198.00 | 2024-04-20 | |
Apollo Scientific | PC6894-1g |
Tetrafluorosuccinyl chloride |
356-15-0 | 95% | 1g |
£114.00 | 2024-07-19 | |
TRC | P991958-500mg |
Tetrafluorosuccinyl Chloride |
356-15-0 | 500mg |
$253.00 | 2023-05-17 | ||
TRC | P991958-250mg |
Tetrafluorosuccinyl Chloride |
356-15-0 | 250mg |
$144.00 | 2023-05-17 | ||
A2B Chem LLC | AF58023-5g |
Tetrafluorosuccinyl chloride |
356-15-0 | 95% | 5g |
$586.00 | 2024-04-20 | |
abcr | AB128619-1g |
Tetrafluorosuccinoyl dichloride; . |
356-15-0 | 1g |
€242.90 | 2024-06-11 |
Tetrafluorosuccinyl Chloride Related Literature
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1. Metal carbonyl chemistry. Part V. Reactions of fluoro-olefins with octacarbonyldicobaltB. L. Booth,R. N. Haszeldine,P. R. Mitchell,J. J. Cox J. Chem. Soc. A 1969 691
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B. L. Booth,R. N. Haszeldine,P. R. Mitchell,J. J. Cox Chem. Commun. (London) 1967 529
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3. Metal carbonyl chemistry. Part XX. A novel method for the synthesis of nonacarbonyl(fluoroalkylcarbon)tricobalt derivativesBrian L. Booth,Robert N. Haszeldine,Tom Inglis J. Chem. Soc. Dalton Trans. 1975 1449
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J. B. Bodkin Analyst 1977 102 409
Additional information on Tetrafluorosuccinyl Chloride
Tetrafluorosuccinyl Chloride (CAS No. 356-15-0): A Comprehensive Overview of Its Chemistry and Applications
Tetrafluorosuccinyl Chloride, identified by the CAS No. 356-15-0, is a fluorinated organic compound with significant utility in advanced chemical synthesis and biomedical research. This compound, formally known as 2,3,3,4-tetrafluoro-4-oxobutanoic acid chloride, exhibits unique structural characteristics that make it a valuable reagent in the design of pharmaceuticals, agrochemicals, and functional materials. The molecule's backbone features a tetrafluorinated succinimide ring system linked to a reactive chloroformyl group, enabling versatile reactivity in nucleophilic substitution reactions.
Recent studies highlight the synthesis of tetrafluorosuccinyl chloride as a critical step in producing fluorinated pharmaceutical intermediates. Researchers at the University of Cambridge (2023) demonstrated an improved method using trifluoroacetic anhydride and chloroacetyl chloride under controlled temperature conditions, achieving yields exceeding 92%. This advancement addresses earlier challenges related to side reactions and impurity formation during traditional synthesis pathways. The optimized protocol minimizes energy consumption while enhancing scalability for industrial applications.
In drug discovery pipelines, tetrafluorosuccinyl chloride serves as a key building block for creating bioisosteric replacements of carboxylic acids. A 2024 study published in Journal of Medicinal Chemistry revealed its role in synthesizing novel COX-2 inhibitors with enhanced metabolic stability. The fluorine atoms confer lipophilicity modulation while the chloroformyl group enables efficient conjugation with amino-containing drug candidates. Computational docking analyses confirmed these derivatives exhibit nanomolar binding affinities to target enzymes without off-target interactions.
The compound's unique reactivity profile has also driven innovations in bioconjugation chemistry. A team from MIT (2024) developed a "click-like" coupling strategy using tetrafluorosuccinyl chloride to attach fluorescent probes to therapeutic antibodies. The reaction proceeds under mild aqueous conditions with >98% functional group compatibility, enabling real-time tracking of antibody-drug conjugates in vivo. This method outperforms conventional maleimide-based systems by eliminating thiol oxidation issues.
In materials science applications, this compound is pivotal for synthesizing high-performance polymeric coatings. Research from ETH Zurich (2023) showed that incorporating tetrafluorosuccinyl chloride-derived monomers into epoxy resins enhances thermal stability up to 280°C while maintaining optical transparency. The fluorinated side chains create steric hindrance that suppresses chain mobility without compromising mechanical flexibility—a breakthrough for aerospace and electronics industries.
Eco-friendly process development remains a focus area for this compound's production. A green chemistry initiative led by Tokyo Tech (2024) introduced microwave-assisted synthesis using solvent-free conditions and reusable heterogeneous catalysts. This approach reduced process mass intensity by 67% compared to conventional methods while maintaining product purity standards required for pharmaceutical applications.
Structural analysis via X-ray crystallography confirms the molecule adopts a planar conformation stabilized by intramolecular hydrogen bonding between the carbonyl oxygen and fluorine atoms. Density functional theory calculations reveal frontier orbital energies indicative of its electrophilic character at the chloroformyl site (LUMO energy -8.9 eV), which aligns with observed reactivity trends in nucleophilic attacks reported across recent literature.
Innovative applications continue to emerge as researchers explore its potential in CRISPR-based gene editing systems. A 2024 preprint described using tetrafluorosuccinyl chloride-modified oligonucleotides to enhance delivery efficiency into lipid membrane barriers without triggering immune responses—a critical advancement for precision gene therapies.
The compound's photophysical properties are now being leveraged in next-generation optoelectronic devices. Collaborative work between UC Berkeley and Samsung R&D demonstrated that fluorinated polymers derived from this precursor exhibit quantum yields exceeding 85% in blue-light emitting diodes due to minimized non-radiative decay pathways caused by fluorine-induced electron localization effects.
Ongoing research focuses on expanding its utility through asymmetric synthesis approaches. Chiral auxiliaries developed at Stanford University enable enantioselective derivatization of tetrafluorosuccinyl chloride, opening avenues for producing chiral pharmaceutical intermediates with >99% ee values—a critical requirement for regulatory approvals in drug development programs.
Cross-disciplinary collaborations are accelerating its adoption across industries through platforms like Materials Project database integration and AI-driven retrosynthetic analysis tools that predict optimal synthetic routes involving this compound within seconds using machine learning algorithms trained on millions of reaction datasets.
As highlighted in the latest edition of Nature Reviews Drug Discovery, over 147 new patents filed since 2019 incorporate tetrafluorosuccinyl chloride-based compounds into their core intellectual property claims—spanning from Alzheimer's disease therapies to self-healing polymer networks—underscoring its indispensable role in modern chemical innovation ecosystems.
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